(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves a multi-step process. The initial step often includes the preparation of the bicyclic core, followed by the introduction of the nitrophenyl and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene
- 1,3,5-Triamino-2,4,6-trinitrobenzene
Uniqueness
Compared to similar compounds, (2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[222]octan-3-one stands out due to its unique bicyclic structure and the presence of both nitro and chloro substituents
Properties
IUPAC Name |
(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-12-2-1-11(17(19)20)7-10(12)8-13-14(18)9-3-5-16(13)6-4-9/h1-2,7-9H,3-6H2/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVAFSAHRIGFD-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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